Evidence 1: Ripk-IN-4 (RIPK1 Variant) Exhibits Superior Potency to the Prototypical Inhibitor Necrostatin-1
The RIPK1-targeting variant of Ripk-IN-4 (CAS 1481641-08-0) demonstrates a 11.4-fold improvement in biochemical potency compared to the prototypical RIPK1 inhibitor Necrostatin-1 [1]. While Necrostatin-1 inhibits RIPK1 with an EC50 of 182 nM, Ripk-IN-4 achieves an IC50 of 16 nM in the same kinase assay format [1]. This increased potency is attributed to Ripk-IN-4's binding to the DLG-out inactive conformation of RIPK1, a distinct binding mode from Necrostatin-1 .
| Evidence Dimension | RIPK1 Kinase Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | Necrostatin-1: EC50 = 182 nM |
| Quantified Difference | 11.4-fold more potent |
| Conditions | Biochemical kinase assay (ADP-Glo format) |
Why This Matters
Higher potency enables lower working concentrations in cellular assays, reducing the risk of off-target effects and compound precipitation.
- [1] MedChemExpress. Necrostatin-1 (Nec-1) product datasheet. EC50 = 182 nM for RIP1 kinase. View Source
